2-Methyl-3-(thiophen-2-yl)aniline
Description
2-Methyl-3-(thiophen-2-yl)aniline is an aromatic amine featuring a methyl group at the 2-position and a thiophene ring at the 3-position of the aniline backbone. The following analysis focuses on structurally analogous compounds to infer its properties and applications.
Properties
IUPAC Name |
2-methyl-3-thiophen-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZXWJDLEYIFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(thiophen-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-nitrothiophene with aniline in the presence of a reducing agent such as iron powder or tin chloride. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or acetic acid. The nitro group is reduced to an amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich thiophene and aniline rings participate in electrophilic substitution reactions. Key examples include:
Nitration
Reaction with nitric acid (HNO₃) in sulfuric acid introduces nitro groups primarily at the α-position of the thiophene ring. For example:
text2-Methyl-3-(thiophen-2-yl)aniline + HNO₃ → 2-Methyl-3-(5-nitrothiophen-2-yl)aniline
Yields depend on reaction temperature, with optimal results (72–78%) at 0–5°C .
Halogenation
Bromination using Br₂ in acetic acid produces mono- or di-substituted derivatives:
textThis compound + Br₂ → 2-Methyl-3-(5-bromothiophen-2-yl)aniline
Selectivity for the thiophene ring is attributed to its higher electron density compared to the aniline ring .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives. For example:
textThis compound + PhB(OH)₂ → 2-Methyl-3-(5-phenylthiophen-2-yl)aniline
Typical conditions: 80°C, K₂CO₃, DMF/H₂O (4:1), 12h. Yields range from 65–82% .
Ullmann Coupling
Copper-mediated coupling with aryl halides forms C–N bonds:
textThis compound + 4-iodotoluene → N-(4-methylphenyl)-2-methyl-3-(thiophen-2-yl)aniline
Yields: 58–70% under CuI/L-proline catalysis .
Reductive Amination and Acylation
The primary amine group undergoes functionalization:
Acylation
Reaction with acyl chlorides in THF yields amides:
textThis compound + AcCl → N-(2-methyl-3-(thiophen-2-yl)phenyl)acetamide
Triethylamine is used as a base, with yields >85% .
Schiff Base Formation
Condensation with aldehydes produces imine derivatives:
textThis compound + Benzaldehyde → N-Benzylidene-2-methyl-3-(thiophen-2-yl)aniline
Yields: 70–78% under reflux in ethanol .
Cyclization Reactions
The compound participates in heterocycle formation:
Indole Condensation
One-pot reactions with aldehydes and indoles generate bis(indole) derivatives:
textThis compound + 2-(Thiophen-2-yl)-1H-indole → 3,3′-(Arylmethylene)bis(2-(thiophen-2-yl)-1H-indole)
Catalyzed by sulfonic acid-functionalized silica (SSA/SiO₂), yields reach 77% .
Oxidation of the Thiophene Ring
Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiophene to a sulfoxide:
textThis compound + m-CPBA → 2-Methyl-3-(thiophene-2-sulfinyl)aniline
Yields: 60–68% in dichloromethane at 0°C .
Reduction of the Nitro Group
Catalytic hydrogenation (H₂, Pd/C) reduces nitro derivatives to amines:
text2-Methyl-3-(5-nitrothiophen-2-yl)aniline → 2-Methyl-3-(5-aminothiophen-2-yl)aniline
Table 1: Electrophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitrothiophene derivative | 72–78 | |
| Bromination | Br₂/AcOH, RT | 5-Bromothiophene derivative | 65–70 |
Table 2: Cross-Coupling Reactions
| Reaction Type | Catalysts/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl derivative | 65–82 | |
| Ullmann | CuI/L-proline, DMSO, 100°C | N-Aryl amine | 58–70 |
Mechanistic Insights
-
SSA-Catalyzed Bis(indole) Formation : The reaction proceeds via activation of the aldehyde carbonyl by SSA, followed by nucleophilic attack by the indole’s C3 position. A second indole moiety then reacts to form the bis(indole) product .
-
Quinoxaline Cyclization : Microwave irradiation accelerates the condensation between the aniline’s amine group and diketones, facilitating rapid cyclization .
Scientific Research Applications
Medicinal Chemistry
2-Methyl-3-(thiophen-2-yl)aniline has been investigated for its potential antimicrobial and anticancer properties. The compound's structure enables it to interact with various biological targets, influencing cellular processes and signaling pathways. For instance, research indicates that thiophene derivatives exhibit a broad spectrum of biological activities, including antitumor and antibacterial effects .
Case Study: Anticancer Activity
A study explored the synthesis of thieno[3,2-b]indole analogs derived from thiophene compounds, demonstrating their efficacy against cancer cell lines. The results showed that these compounds could inhibit tumor growth by targeting specific cellular pathways .
Organic Synthesis
In organic synthesis, this compound serves as a crucial intermediate for synthesizing more complex molecules. It is utilized in various reactions, including coupling reactions that form C–N bonds essential for constructing heterocyclic compounds.
Table 1: Synthetic Routes Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Buchwald-Hartwig | C–N coupling with aryl halides | Up to 97% |
| Suzuki Coupling | Cross-coupling with boronic acids | Varies |
| Friedel-Crafts | Acylation with thiophene derivatives | Varies |
Material Science
The compound is also being explored for applications in material science, particularly in the development of conducting polymers and organic electronic devices. Its electron-rich nature allows it to be used in designing materials for photovoltaic applications and organic light-emitting diodes (OLEDs) .
Case Study: Organic Electronics
Research has shown that thiophene-based materials can enhance the efficiency of organic solar cells due to their favorable electronic properties. The incorporation of this compound into polymer matrices has led to improved charge transport characteristics .
Biological Activities
The biological activities of this compound are primarily attributed to its ability to interact with enzymes and receptors within biological systems. Studies have highlighted its potential as:
- Antimicrobial Agent : Effective against various bacterial strains.
- Anticancer Compound : Demonstrated cytotoxicity against cancer cell lines.
Table 2: Biological Activities of Thiophene Derivatives
Mechanism of Action
The mechanism of action of 2-Methyl-3-(thiophen-2-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Structural Analogues
Biological Activity
2-Methyl-3-(thiophen-2-yl)aniline is an aromatic amine that incorporates a thiophene ring, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- A methyl group at the 2-position of the aniline.
- A thiophene ring attached at the 3-position, contributing to its unique electronic properties.
These structural characteristics enhance its interaction with biological targets, influencing cellular processes.
Antimicrobial Properties
Research indicates that compounds containing thiophene and aniline structures often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 μM |
| Escherichia coli | 31.25 μM |
| Pseudomonas aeruginosa | 62.5 μM |
The mechanism of action is believed to involve the disruption of protein synthesis and interference with nucleic acid production, leading to bactericidal effects .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it has demonstrated selective cytotoxicity against several cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
In vitro studies revealed that this compound exhibited significant cytotoxic effects on HCT-116 colon cancer cells with an IC50 value of approximately . The compound induced cell cycle arrest at the S and G2/M phases, suggesting a mechanism similar to established chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 | 11.9 | DNA interaction and cell cycle arrest |
| MDA-MB468 | 10.5 | Induction of apoptosis |
| SK-BR-3 | 7.1 | Inhibition of oncogenic pathways |
The compound's ability to modulate gene expression related to tumor suppression further supports its potential as an anticancer agent .
The biological activity of this compound is attributed to its structural features that facilitate interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit topoisomerase II (topo II), an enzyme critical for DNA replication and repair.
- Cell Signaling Modulation : It can influence signaling pathways related to apoptosis and cell proliferation, enhancing its therapeutic efficacy against cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-3-(thiophen-2-yl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via electrophilic substitution or cross-coupling reactions. For example, polyaniline derivatives with thiophene groups are synthesized by copolymerizing aniline derivatives with thiophene-containing monomers in acidic aqueous solutions using oxidizing agents like ammonium persulfate . Adjusting stoichiometry (e.g., 1:1 monomer ratios) and maintaining low temperatures (~1°C) improves polymerization efficiency. Solvent choice (e.g., THF for organometallic steps) and post-synthesis purification (e.g., silica column chromatography) are critical for isolating high-purity products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify substituent positions and confirm aromatic-thiophene linkage (e.g., shifts at δ 6.8–7.5 ppm for thiophene protons) .
- IR : Absorbance peaks for C-N (1250–1350 cm) and C-S (600–700 cm) bonds validate functional groups .
- HPLC : Reverse-phase HPLC with methanol-water gradients resolves impurities, particularly for intermediates like 2-(bis(methylthio)methyl)aniline .
Q. How is crystallographic data for this compound derivatives validated?
- Methodological Answer : Software suites like SHELX and WinGX are used for structure refinement. Key steps include:
- Data Reduction : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles against databases .
- Validation Tools : PLATON checks for missed symmetry, while ORTEP generates displacement ellipsoid visualizations .
Advanced Research Questions
Q. What role does this compound play in designing conductive polymers, and how does its structure enhance electronic properties?
- Methodological Answer : The thiophene moiety improves π-conjugation and redox activity. In poly(2,6-di(thiophen-2-yl)aniline), the planar thiophene-aniline backbone facilitates charge transport, as evidenced by cyclic voltammetry showing reversible oxidation peaks at +0.5–0.8 V (vs. Ag/AgCl). Polymerization in acidic media (1 M HCl) with ammonium persulfate yields materials with conductivity >10 S/cm .
Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic systems?
- Methodological Answer : DFT (e.g., B3LYP/6-31G*) calculates frontier molecular orbitals to identify nucleophilic/electrophilic sites. For example:
- HOMO-LUMO Gaps : Narrow gaps (~3.5 eV) suggest high reactivity in Suzuki-Miyaura coupling .
- Electrostatic Potential Maps : Highlight electron-rich thiophene sulfur for coordination with transition metals (e.g., Pd catalysts) .
Q. What strategies mitigate contradictions in biological activity data for thiophene-aniline derivatives?
- Methodological Answer :
- Dose-Response Studies : Test compound libraries (e.g., ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene derivatives) across multiple concentrations to establish IC consistency .
- Mechanistic Validation : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) paired with molecular docking (AutoDock Vina) to correlate structure-activity relationships .
Q. How do solvent effects influence the solubility and stability of this compound in supramolecular applications?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, THF) enhance solubility (>50 mg/mL) due to dipole interactions with the aromatic-thiophene system.
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring reveal THF improves stability vs. DMSO (95% vs. 80% recovery) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
